molecular formula C10H19NO3S B2594136 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide CAS No. 1492786-54-5

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide

Cat. No. B2594136
CAS RN: 1492786-54-5
M. Wt: 233.33
InChI Key: YHFLPUANVVPUJC-UHFFFAOYSA-N
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Description

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide, also known as CPMDT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMDT is a thiazolidinedione derivative that exhibits potent antidiabetic and anti-inflammatory properties.

Mechanism of Action

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide exerts its pharmacological effects by binding to PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell differentiation. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide binds to the ligand-binding domain of PPARγ and induces a conformational change that enhances the recruitment of coactivators and the transcription of target genes. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. By inhibiting NF-κB, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide also reduces the levels of triglycerides and cholesterol in the blood, indicating its potential as a lipid-lowering agent. In addition, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has also been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its pharmacological effects and has shown promising results in several disease models. However, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has not been tested in clinical trials, and its safety and efficacy in humans are not yet established. In addition, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide may have off-target effects that need to be carefully evaluated.

Future Directions

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications. Future research should focus on evaluating the safety and efficacy of 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide in clinical trials and identifying its molecular targets and mechanisms of action. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide may also have potential applications in other diseases such as neurodegenerative disorders, cardiovascular diseases, and metabolic disorders.

Synthesis Methods

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide can be synthesized by the reaction of 1-hydroxycyclopentylmethylamine with thiomorpholine-1,1-dioxide in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields a white crystalline powder that is purified by recrystallization.

Scientific Research Applications

4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has been extensively studied for its potential therapeutic applications in several diseases, including diabetes, inflammation, and cancer. In diabetes, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ) and increasing glucose uptake in adipocytes. 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide also exhibits anti-inflammatory effects by inhibiting the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In cancer, 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c12-10(3-1-2-4-10)9-11-5-7-15(13,14)8-6-11/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLPUANVVPUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCS(=O)(=O)CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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